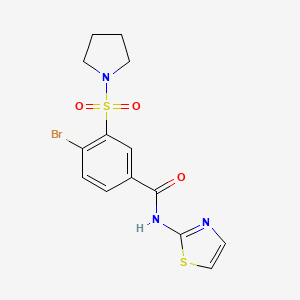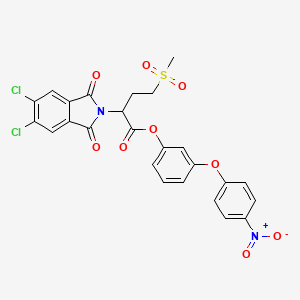![molecular formula C24H29N3O5S B4112931 4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4112931.png)
4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide
Descripción general
Descripción
4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide, also known as MPSP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonylurea receptor (SUR) modulators, which are known to play a crucial role in regulating insulin secretion.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide involves its interaction with the sulfonylurea receptor (SUR) subunits of the ATP-sensitive potassium (KATP) channels. This interaction leads to the closure of the KATP channels, which in turn depolarizes the cell membrane. This depolarization triggers the influx of calcium ions into the cell, which leads to the release of insulin.
Biochemical and Physiological Effects
4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects, including an increase in insulin secretion, a decrease in blood glucose levels, and an improvement in glucose tolerance. 4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide has also been shown to have a protective effect on pancreatic beta cells, which are responsible for insulin secretion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide in lab experiments is its high potency and selectivity for the SUR1 and SUR2 receptors. This makes it an ideal tool for studying the role of these receptors in insulin secretion. However, one limitation of using 4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide is its relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of 4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide, including its potential use in the treatment of other metabolic disorders, such as obesity and metabolic syndrome. Additionally, further research is needed to understand the long-term effects of 4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide on pancreatic beta cells and its potential role in the prevention of type 2 diabetes mellitus. Finally, the development of more potent and selective SUR modulators, such as 4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide, could lead to the development of more effective therapies for metabolic disorders.
Aplicaciones Científicas De Investigación
4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes mellitus. Studies have shown that 4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide can stimulate insulin secretion by binding to SUR1 and SUR2 receptors, which are present in the pancreatic beta cells. This leads to an increase in intracellular calcium levels, which triggers the release of insulin.
Propiedades
IUPAC Name |
4-methyl-N-[2-(morpholine-4-carbonyl)phenyl]-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S/c1-18-9-10-19(17-22(18)33(30,31)27-11-5-2-6-12-27)23(28)25-21-8-4-3-7-20(21)24(29)26-13-15-32-16-14-26/h3-4,7-10,17H,2,5-6,11-16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSKARBFDBRTPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]piperidin-3-ol](/img/structure/B4112854.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(4-bromophenoxy)propanoyl]piperazine](/img/structure/B4112856.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4112863.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4112881.png)
![N-[2-(4-morpholinyl)ethyl]-3-phenyl-1-adamantanecarboxamide hydrochloride](/img/structure/B4112887.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4112896.png)


![ethyl 2-({2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]vinyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4112912.png)
![2-(2,4-dichlorophenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]propanamide](/img/structure/B4112919.png)
![N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4112929.png)
![6-amino-3-methyl-1-(2-naphthyl)-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4112937.png)
